Diethylenetriaminetetraacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

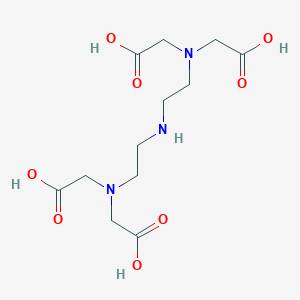

Diethylenetriaminetetraacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H21N3O8 and its molecular weight is 335.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Chelation Therapy

DTPA is primarily known for its role in chelation therapy, particularly for the treatment of heavy metal poisoning. It effectively binds to metals such as lead, mercury, and plutonium, facilitating their excretion from the body. This property is crucial in treating conditions like lead poisoning, where DTPA can significantly reduce blood lead levels and mitigate associated health risks .

1.2 Diagnostic Imaging

DTPA is also utilized in medical imaging, particularly in nuclear medicine. It is used as a radiopharmaceutical agent for renal imaging. DTPA is labeled with technetium-99m (99mTc), allowing for the assessment of renal function by evaluating glomerular filtration rates (GFR). This application is vital for diagnosing and monitoring kidney diseases .

1.3 Treatment of Calcium Deposits

In ophthalmology, DTPA has been employed to treat band keratopathy, a condition characterized by calcium deposits on the cornea. Studies have shown that DTPA chelation therapy can effectively remove these deposits, improving visual acuity in patients . A significant study reported a success rate of 97.8% in clearing the visual axis with moderate recurrence rates .

Environmental Applications

2.1 Soil Remediation

DTPA is used in environmental science for soil remediation, particularly for the extraction of heavy metals from contaminated soils. Its chelating properties allow it to bind with metal ions present in the soil, making them more mobile and easier to remove or stabilize. This application is essential for restoring contaminated sites and preventing further environmental degradation .

2.2 Water Treatment

In water treatment processes, DTPA can be used to remove metal contaminants from wastewater. Its ability to form stable complexes with metal ions enables effective treatment strategies to reduce toxicity levels before discharge into natural water bodies .

Industrial Applications

3.1 Metal Processing

DTPA finds applications in various industrial processes, including metal processing and electroplating. It serves as a stabilizer and complexing agent in solutions used for plating metals, ensuring uniform deposition and preventing unwanted precipitation .

3.2 Food Industry

In the food industry, DTPA is utilized as a food additive to prevent discoloration and rancidity by binding trace metals that catalyze oxidative reactions. Its use helps maintain food quality and prolong shelf life .

Case Studies

Análisis De Reacciones Químicas

(a) Chloroacetic Acid Method

Diethylenetriamine reacts with chloroacetic acid under alkaline conditions (pH 10–12) at 50–80°C. This method involves sequential substitution reactions:

C4H13N3+5ClCH2COOHNaOHDTPA+5NaCl+H2O

Key parameters:

(b) Sodium Cyanide Method

A two-step cyanomethylation process using formaldehyde (HCHO) and hydrocyanic acid (HCN):

-

Adduct Formation : Diethylenetriamine reacts with HCHO to form an intermediate adduct.

-

Cyanomethylation : The adduct undergoes reaction with HCN in acidic media (pH <1.0) to yield DTPA nitrile, followed by saponification to the final product .

Chelation Reactions

DTPA binds metal ions via eight coordination sites (five carboxylate groups and three nitrogen atoms), forming highly stable complexes. Comparative stability constants (log K) for metal-DTPA complexes vs. EDTA :

| Metal Ion | DTPA (log K) | EDTA (log K) |

|---|---|---|

| Fe(III) | 28.6 | 25.1 |

| Cu(II) | 21.2 | 18.8 |

| Zn(II) | 18.75 | 16.5 |

| Ca(II) | 10.74 | 10.96 |

Key observations:

-

DTPA exhibits stronger affinity for transition metals (e.g., Fe³⁺, Cu²⁺) due to its higher denticity .

-

The Fe(III)-DTPA complex is exceptionally stable, with a log K value 3.5 units higher than Fe(III)-EDTA .

(a) Photodegradation

Under UV light (315–400 nm), Fe(III)-DTPA undergoes rapid photolysis in humic-rich environments :

-

Half-life : <1 hour in summer sunlight.

-

Products :

-

Diethylenetriaminetetraacetic acid

-

Ethylenediaminetriacetic acid

-

Glycine

-

Iminodiacetate

-

(b) Biodegradation

DTPA shows high persistence in environmental matrices:

-

CO₂ Evolution Test : No significant degradation observed over 28 days .

-

Inhibitor Effects : Minimal inhibition of microbial activity at concentrations ≤15 µM .

Reaction with Alkali and Transition Metals

DTPA dissolves in alkaline solutions (e.g., NaOH, KOH) to form water-soluble salts. For example, the preparation of a 5 mM DTPA stock solution involves :

Stability in Aqueous Media

-

pH Dependency : Optimal chelation occurs at pH 8–9; acidic conditions (pH <2) favor protonation of carboxyl groups, reducing metal-binding capacity .

DTPA’s robust chelation properties and controlled degradation pathways make it invaluable in industrial, medical, and environmental applications. Its synthesis and reactivity profiles highlight its advantages over EDTA in contexts requiring higher metal-binding stability.

Propiedades

Número CAS |

13811-41-1 |

|---|---|

Fórmula molecular |

C12H21N3O8 |

Peso molecular |

335.31 g/mol |

Nombre IUPAC |

2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |

Clave InChI |

AGMNQPKGRCRYQP-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |

Sinónimos |

diethylenetriaminetetraacetic acid DTTA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.